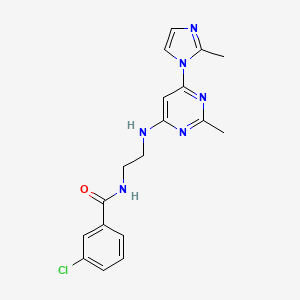

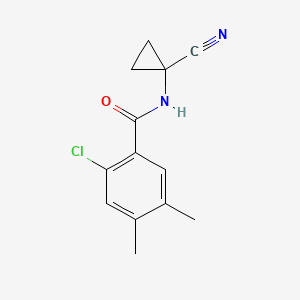

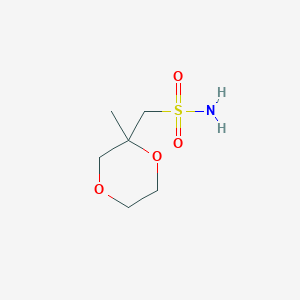

2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)-N-(pyridin-2-ylmethyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The chemical under discussion belongs to a broader class of compounds known for their diverse pharmacological activities. Morpholine, pyrazole, and thiophene moieties are often featured in molecules with significant biological activity, including antimicrobial, anticancer, and enzyme inhibitory properties. The synthesis and characterization of such compounds are crucial for developing new therapeutic agents.

Synthesis Analysis

The synthesis of complex molecules containing morpholine, pyrazole, and thiophene units typically involves multi-step reactions. For instance, a study on the synthesis of 1,3,4-oxadiazole compounds, which share structural similarities, highlighted a stepwise approach converting aryl/aralkyl organic acids into esters, hydrazides, and subsequently, target compounds through reactions with bromo-acetamide derivatives in the presence of N,N-dimethylformamide (DMF) and sodium hydride (NaH) (Gul et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds featuring these functional groups can be elucidated using various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and mass spectral data. These methods provide insights into the molecular arrangement and the nature of bonding within the compound, contributing to a deeper understanding of its chemical behavior.

Chemical Reactions and Properties

Compounds with morpholine, pyrazole, and thiophene rings can undergo a variety of chemical reactions, including cyclization, substitution, and coordination with metals. For example, coordination complexes of pyrazole-acetamide derivatives have been synthesized, demonstrating the compound's ability to participate in complex formation and highlighting its potential for creating new materials with interesting properties (Chkirate et al., 2019).

Physical Properties Analysis

The physical properties of such molecules, including solubility, melting point, and stability, are influenced by their structural features. These properties are crucial for determining the compound's applicability in different solvents and conditions, affecting its suitability for various applications.

Chemical Properties Analysis

The chemical properties, such as reactivity towards other compounds, pH stability, and redox behavior, are determined by the functional groups present in the molecule. Studies on related compounds have shown that the presence of morpholine, pyrazole, and thiophene groups can impart significant antimicrobial and anticancer activities, underscoring the potential of these molecules in pharmaceutical applications (Fallah-Tafti et al., 2011).

Wissenschaftliche Forschungsanwendungen

Antitubercular and Antifungal Activity

Compounds structurally related to the one have been synthesized and evaluated for their antitubercular and antifungal activities. For example, derivatives of pyrazol-1-yl and thiadiazole have been prepared and shown to exhibit significant antitubercular and antifungal activities, suggesting potential applications in treating infectious diseases (Syed, Kallanagouda, & Alegaon, 2013).

Antibacterial Drug Metabolism

Research on novel oxazolidinone antibacterial drugs structurally related to the specified compound demonstrates significant activity against Gram-positive organisms, such as MRSA. The metabolism of these compounds has been explored to identify their phase I metabolites, providing insights into their biotransformation and the development of analytical methods for their quantification in biological samples (Sang et al., 2016).

Coordination Complexes and Antioxidant Activity

Studies on coordination complexes constructed from pyrazole-acetamide derivatives reveal their significant antioxidant activities. These findings highlight the potential of such compounds in developing therapeutic agents with antioxidant properties (Chkirate et al., 2019).

Enzyme Inhibitory Activity

Research on thiophene-based heterocyclic compounds related to the specified compound has shown them to be effective inhibitors of enzymes such as acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase. These enzyme inhibitory activities suggest potential applications in treating diseases associated with enzyme dysregulation (Cetin, Türkan, Bursal, & Murahari, 2021).

Antimicrobial and Hemolytic Activity

A series of compounds, including morpholinyl phenyl acetamide derivatives, have been synthesized and evaluated for their antimicrobial and hemolytic activities, demonstrating their potential as antimicrobial agents with low toxicity (Gul et al., 2017).

Eigenschaften

IUPAC Name |

2-[3-(morpholine-4-carbonyl)-5-thiophen-2-ylpyrazol-1-yl]-N-(pyridin-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O3S/c26-19(22-13-15-4-1-2-6-21-15)14-25-17(18-5-3-11-29-18)12-16(23-25)20(27)24-7-9-28-10-8-24/h1-6,11-12H,7-10,13-14H2,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJXLMOWXDPPLBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=NN(C(=C2)C3=CC=CS3)CC(=O)NCC4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)-N-(pyridin-2-ylmethyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2495677.png)

![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2495680.png)

![2-methyl-2-[4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl]propanoic acid](/img/structure/B2495682.png)

![2-{[(Tert-butoxycarbonyl)amino]methyl}-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2495683.png)

![Tert-butyl 9-imino-9-oxo-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B2495687.png)

![6-(3-Chlorophenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2495688.png)